molecular formula C8H12O5S B13159085 Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Cat. No.: B13159085
M. Wt: 220.25 g/mol
InChI Key: KDVQIXLXMRZMMC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide (CAS: 1504028-33-4) is a spirocyclic compound featuring a unique 1-oxa-5-thiaspiro[2.4]heptane core with a carboxylate ester group and two sulfonyl oxygen atoms. Its molecular formula is C₈H₁₂O₅S, with a molecular weight of 220.24 g/mol . However, the provided evidence lacks experimental data on its synthesis, reactivity, or biological activity.

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

methyl 2-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O5S/c1-7(6(9)12-2)8(13-7)3-4-14(10,11)5-8/h3-5H2,1-2H3

InChI Key

KDVQIXLXMRZMMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCS(=O)(=O)C2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Information

Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a complex organic compound with a spirocyclic structure containing oxygen and sulfur heteroatoms. Spiro compounds have gained attention in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

Properties:

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, including electrophilic cyclization methods, where starting materials with suitable leaving groups undergo intramolecular reactions to form the spirocyclic structure. Transition metals can be used as catalysts to enhance yields and selectivity during these reactions.

One potential synthetic strategy might involve aziridines as intermediates, given their utility in forming various heterocyclic compounds. Aziridines can undergo ring-opening reactions with nucleophiles under mild conditions, providing access to diverse 1,2-bifunctional compounds.

Computational Chemistry Data

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 73039-98-2): This compound shares the spiro[2.4]heptane core and ester group but lacks the sulfur atom and sulfonyl groups. Its molecular formula is C₉H₁₄O₃ (MW: 170.21 g/mol).
  • Unlike the spiro-thia compound, 2a interacts with HMGB1’s HMG boxes via hydrophobic and hydrogen-bonding interactions, validated by NMR and molecular docking .

Functional Analogues in HMGB1·CXCL12 Inhibition

  • Diflunisal: A non-steroidal anti-inflammatory drug (NSAID), diflunisal binds CXCL12 with moderate affinity (EC₅₀ ~ 0.3 mM) and disrupts HMGB1·CXCL12 interactions. However, it is less potent than 2a and lacks specificity for the heterocomplex .
  • Glycyrrhetinic Acid: This triterpenoid inhibits HMGB1·CXCL12-induced chemotaxis by binding HMGB1’s Box A domain. Its mechanism involves stabilizing HMGB1 in a reduced state, preventing heterocomplex formation. Unlike the spiro-thia compound, glycyrrhetinic acid has a bulky, planar structure unsuitable for small binding pockets .

Key Comparative Data

Compound Target IC₅₀/EC₅₀ Mechanism of Action Structural Features
Target Compound Unknown N/A Unknown (no experimental data) Spirocyclic, sulfur/sulfonyl groups
5,5′-Methylenedi-2,3-Cresotic Acid (2a) HMGB1·CXCL12 10 pM Disrupts heterocomplex via Box A/B binding Dimeric cresotic acid
Diflunisal CXCL12 0.3 mM Competes for CXCL12’s binding pocket Biphenyl carboxylic acid
Glycyrrhetinic Acid HMGB1 Box A ~10 µM Stabilizes reduced HMGB1 Triterpenoid with planar structure

Research Implications and Gaps

  • Target Compound: No studies on its biological activity, binding partners, or pharmacokinetics are available in the provided evidence.
  • Comparative Insights : Compounds like 2a demonstrate that small molecules can disrupt protein-protein interactions (PPIs) like HMGB1·CXCL12, even without structural data on the heterocomplex. This supports the feasibility of targeting the spiro-thia compound for similar applications .

Biological Activity

Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide (CAS No. 1504028-33-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₈H₁₂O₅S
Molecular Weight220.24 g/mol
CAS Number1504028-33-4
PurityTypically >95%

The specific biological mechanisms of this compound remain largely unexplored in the literature. However, compounds with similar structural features often exhibit diverse pharmacological activities, including:

Antimicrobial Activity

A study focusing on similar thiaspiro compounds indicated that certain derivatives exhibited significant antibacterial properties against various strains of bacteria. Although direct studies on this compound are lacking, it is reasonable to hypothesize that it may share similar properties based on structural analogies.

Case Studies

  • Anticancer Potential : A class of compounds related to spirocyclic structures has shown promise in preclinical models for anticancer activity. For example, derivatives have been tested for their effects on cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. Although specific data for this compound are not available, ongoing research into related compounds may provide insights into its potential efficacy.
  • Neuroprotective Effects : Some spiro compounds have been investigated for neuroprotective effects in models of neurodegenerative diseases. These studies suggest that modifications in the molecular structure can lead to enhanced bioactivity in neuronal cells.

Research Findings

Research into the biological activity of this compound is still emerging. Current literature primarily focuses on its chemical properties and potential applications rather than exhaustive biological evaluations.

Toxicological Profile

As with many novel compounds, understanding the toxicological profile is crucial for future development:

Toxicity ParameterData Availability
Acute ToxicityNot available
Skin IrritationNot available
Eye IrritationNot available
Germ Cell MutagenicityNot available

Q & A

Basic Research Questions

Q. How can the three-dimensional structure of Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide be resolved experimentally?

  • Methodological Answer : Utilize X-ray crystallography to determine the compound’s crystal structure. After crystallization, collect diffraction data and solve the structure using software like ORTEP-III for visualization and refinement. ORTEP-3 provides graphical tools to validate bond lengths, angles, and torsional parameters, ensuring accuracy in stereochemical assignments . For spirocyclic systems, pay particular attention to ring strain and sulfur-oxygen interactions, which may require density functional theory (DFT) optimizations to resolve ambiguities in electron density maps.

Q. What spectroscopic techniques are optimal for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to monitor structural integrity in aqueous buffers. Use 1H^1H- and 13C^{13}C-NMR to track decomposition products or tautomeric shifts. For sulfur-containing moieties (e.g., thiaspiro rings), 33S^{33}S-NMR or X-ray photoelectron spectroscopy (XPS) can assess oxidation states. Stability assays should include time-resolved NMR at 37°C and pH 7.4 to simulate biological conditions .

Advanced Research Questions

Q. How can virtual screening (VS) protocols be designed to identify protein targets for this spirocyclic compound?

  • Methodological Answer :

Target Selection : Prioritize proteins with solvent-exposed hydrophobic pockets (e.g., inflammatory mediators like HMGB1 or chemokine receptors) due to the compound’s spirocyclic and sulfone groups.

Docking Programs : Use consensus docking with AutoDock Vina, Glide, and AutoDock 4.2.6 to compensate for algorithmic biases. Filter results by interaction energy (< -8 kcal/mol) and ligand efficiency (> 0.3) .

Pharmacophore Modeling : Develop a model emphasizing hydrogen-bond acceptors (e.g., carboxylate oxygens) and hydrophobic regions (e.g., methyl groups) to guide hit selection .

Experimental Validation : Validate top hits via saturation transfer difference (STD) NMR or microscale thermophoresis (MST) to confirm binding .

Q. How can researchers resolve discrepancies in docking results between different software for this compound?

  • Methodological Answer :

  • Consensus Scoring : Combine results from AutoDock Vina, Glide, and AutoDock 4.2.6, retaining only poses predicted by ≥2 programs.
  • Cluster Analysis : Use hierarchical clustering (e.g., Canvas 3.9) based on 2D fingerprints to group chemically similar hits and reduce redundancy .
  • Experimental Triangulation : Cross-verify computational predictions with NMR titrations (e.g., chemical shift perturbations, CSPs) or MST assays to identify false positives .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the spirocyclic ring (e.g., replacing thiaspiro with dioxolane) or ester groups to assess impact on target binding.
  • Functional Assays : Test analogs in cell migration assays (e.g., Boyden chamber) to quantify inhibition of protein-protein interactions (PPIs) like HMGB1·CXCL12 .
  • NMR Mapping : Perform 1H^1H-15N^{15}N HSQC experiments to pinpoint binding epitopes on target proteins and guide SAR .

Q. How can researchers assess the compound’s specificity in disrupting PPIs without off-target effects?

  • Methodological Answer :

  • Competitive Binding Assays : Use STD NMR with excess competitor ligands (e.g., diflunisal) to test binding site overlap .
  • Cellular Specificity Profiling : Employ transcriptomics or proteomics to identify downstream pathways affected by the compound, excluding broad cytotoxicity .
  • In Silico Off-Target Screening : Dock the compound against databases like ZINC20 to predict unintended interactions with unrelated receptors .

Data Contradiction Analysis

Q. How to interpret conflicting data between computational predictions and experimental binding assays?

  • Methodological Answer :

  • False Positives : Reconcile docking hits with low experimental affinity by re-evaluating solvation effects or conformational flexibility via molecular dynamics (MD) simulations.
  • False Negatives : If NMR/MST fails to detect binding despite high docking scores, check compound solubility or assay conditions (e.g., buffer pH, ionic strength) .
  • Multi-Step Validation : Integrate isothermal titration calorimetry (ITC) for thermodynamic profiling and HADDOCK for refined docking models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.